N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-22(2)28(26,27)17-9-3-13(4-10-17)19(25)21-15-11-18(24)23(12-15)16-7-5-14(20)6-8-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSTYFZNOZMITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: Research indicates its potential as a therapeutic agent, possibly due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and the chlorophenyl group are likely involved in binding to target proteins, influencing their activity and leading to the observed biological effects . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Target Compound and Analogues
Key Observations:
Core Heterocycles: The target compound and Compound B share a pyrrolidinone core, which may confer similar conformational preferences and hydrogen-bonding capabilities . Compound A replaces the pyrrolidinone with a tetrazole ring, introducing aromaticity and increased nitrogen content. This substitution likely enhances metabolic stability but reduces hydrogen-bond donor capacity compared to lactams .
Sulfonamide/Sulfamoyl Modifications: The target compound’s dimethylsulfamoyl group (NHSO₂N(CH₃)₂) is bulkier and more electron-rich than Compound B’s benzenesulfonamide (SO₂NH₂). This difference may impact solubility and target affinity .
Substituent Effects :
- The 4-chlorophenyl group is conserved across all three compounds, suggesting its role in hydrophobic interactions or π-stacking.
- Compound B’s 2,4-dimethylbenzenesulfonamide introduces steric hindrance from methyl groups, which could reduce binding flexibility compared to the target compound’s unsubstituted benzamide .
Physicochemical and Pharmacokinetic Implications
- Compound B (392.9 g/mol) aligns more closely with conventional drug-like properties .
- Metabolic Stability: The tetrazole in Compound A is less prone to oxidative metabolism than the pyrrolidinone in the target compound, which may undergo ring-opening reactions .
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : It contains a pyrrolidine ring substituted with a 4-chlorophenyl group and a dimethylsulfamoyl moiety.
- Molecular Formula : C_{16}H_{18}ClN_{3}O_{3}S
- Molecular Weight : Approximately 365.85 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : The dimethylsulfamoyl group is known for its role in enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Cell Signaling Pathways : The compound may influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival .
Antimicrobial Activity
The compound's potential antimicrobial properties have been evaluated through various studies. For instance, derivatives containing similar functional groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating its potential as an antibacterial agent .
Anticancer Activity
Preliminary studies suggest that compounds with a similar structure may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the chlorophenyl group is often associated with enhanced cytotoxicity against various cancer cell lines .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | 2.14 | Yes |
| Compound B | Strong | 0.63 | Yes |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that related compounds significantly inhibited urease activity, which is crucial for treating conditions like urinary tract infections. The most active derivatives had IC50 values significantly lower than standard drugs .
- Anticancer Research : In vitro studies showed that similar compounds induced apoptosis in breast cancer cell lines, suggesting that the incorporation of the pyrrolidine structure may enhance anticancer activity through modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
